molecular formula C5H6Cl2O B14659626 5,5-Dichloropent-4-en-2-one CAS No. 40646-27-3

5,5-Dichloropent-4-en-2-one

Cat. No.: B14659626
CAS No.: 40646-27-3
M. Wt: 153.00 g/mol
InChI Key: WPIYPAGLWBPNJD-UHFFFAOYSA-N
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Description

5,5-Dichloropent-4-en-2-one is an organic compound with the molecular formula C₅H₆Cl₂O It is characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloropent-4-en-2-one typically involves the chlorination of pent-4-en-2-one. This can be achieved through the reaction of pent-4-en-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloropent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5,5-Dichloropent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dichloropent-4-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-4-en-2-one: Similar structure but with only one chlorine atom.

    Pent-4-en-2-one: Lacks chlorine atoms, making it less reactive.

    5,5-Dibromopent-4-en-2-one: Bromine atoms instead of chlorine, leading to different reactivity.

Uniqueness

5,5-Dichloropent-4-en-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dual chlorination enhances its electrophilic nature, making it a valuable compound in various chemical reactions and industrial processes.

Properties

CAS No.

40646-27-3

Molecular Formula

C5H6Cl2O

Molecular Weight

153.00 g/mol

IUPAC Name

5,5-dichloropent-4-en-2-one

InChI

InChI=1S/C5H6Cl2O/c1-4(8)2-3-5(6)7/h3H,2H2,1H3

InChI Key

WPIYPAGLWBPNJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=C(Cl)Cl

Origin of Product

United States

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